![molecular formula C8H12N2 B2837632 (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile CAS No. 885517-04-4](/img/structure/B2837632.png)
(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile
Overview
Description
The compound “(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile” is a type of bicyclic structure . The bicyclo[2.2.2]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecule contains a total of 30 bond(s). There are 13 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 triple bond(s), 3 six-membered ring(s), and 1 nitrile(s) (aliphatic) .Chemical Reactions Analysis
DABCO (1,4-diazabicyclo [2.2.2]octane) has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity .Physical And Chemical Properties Analysis
Bicyclo [2.2.2]octane has an average mass of 110.197 Da and a Monoisotopic mass of 110.109550 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 140.5±7.0 °C at 760 mmHg, and a vapour pressure of 7.6±0.1 mmHg at 25°C .Scientific Research Applications
Foldamers and Chiral Catalysts
ABOC serves as a chiral constrained bridged scaffold for foldamers and chiral catalysts. Foldamers are synthetic molecules that adopt specific three-dimensional shapes, similar to natural proteins. ABOC’s rigid backbone and controlled chirality make it an excellent building block for designing foldamers with precise conformations. These foldamers find applications in drug discovery, molecular recognition, and materials science .
Organic Synthesis and Asymmetric Catalysis
ABOC derivatives are valuable precursors in organic synthesis. They participate in asymmetric reactions as efficient organo-catalysts. Their unique structure, including a sterically hindered bridgehead primary amine, enables selective transformations. Researchers have used ABOC-based catalysts to create complex molecules with high enantioselectivity .
Bioactive Compounds
ABOC derivatives contribute to the synthesis of bioactive molecules. These compounds exhibit intrinsic biological properties and serve as precursors for antibiotics, enzyme inhibitors, and antitumor agents. By incorporating ABOC motifs, researchers can access novel generations of therapeutic compounds .
Oligomers and Structural Stabilization
Constrained cyclic β-amino acids, including ABOC, have been incorporated into oligomers. These oligomers stabilize unique structures in foldamer science. Recent successes include applications in health (e.g., drug delivery), material science (e.g., nanomaterials), and catalysis (e.g., enzyme mimetics). ABOC’s constrained framework enhances the stability of these functional structures .
Bicyclo[2.2.2]octane-1-carboxylates
While not directly ABOC, the related bicyclo[2.2.2]octane-1-carboxylates are also noteworthy. Researchers have developed enantioselective synthetic methods to access a wide range of these compounds. These scaffolds find applications in total synthesis and can serve as versatile building blocks for diverse chemical libraries .
Challenging Synthetic Scaffolds
ABOC and its derivatives present a challenging synthetic scaffold due to their unique structure. Researchers have employed them as key intermediates in the total synthesis of various target molecules. Their presence in complex natural products highlights their significance in chemical synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C[C@H]2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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